molecular formula C22H18N4O4 B13398083 (-)-Chaetominine

(-)-Chaetominine

Cat. No.: B13398083
M. Wt: 402.4 g/mol
InChI Key: GEURDGODABUDHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Chaetominine is a naturally occurring alkaloid isolated from the marine-derived fungus Chaetomium sp. It is known for its unique chemical structure and significant biological activities, including anticancer, antifungal, and antibacterial properties. The compound has garnered interest in the scientific community due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-Chaetominine involves several steps, including the formation of the core structure and the introduction of functional groups. One common synthetic route starts with the construction of the indole core, followed by the formation of the diketopiperazine ring. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound is still in the research phase, with efforts focused on optimizing the yield and purity of the compound. Methods such as fermentation using genetically modified strains of Chaetomium sp. and advanced purification techniques are being explored to scale up production.

Chemical Reactions Analysis

Types of Reactions

(-)-Chaetominine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered biological activities.

    Reduction: Reduction reactions can modify the functional groups, potentially enhancing the compound’s stability and efficacy.

    Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups, leading to the formation of novel analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often studied for their enhanced or altered biological activities.

Scientific Research Applications

(-)-Chaetominine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a model molecule for studying complex natural product synthesis and reaction mechanisms.

    Biology: Researchers investigate its role in cellular processes and its interactions with biological macromolecules.

    Medicine: this compound is studied for its potential as an anticancer agent, with research focusing on its ability to induce apoptosis in cancer cells.

    Industry: The compound’s antifungal and antibacterial properties make it a candidate for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of (-)-Chaetominine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to inhibit the activity of certain enzymes involved in cellular proliferation, leading to the induction of apoptosis in cancer cells. Additionally, it disrupts the cell membrane integrity of fungi and bacteria, resulting in their death.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (-)-Chaetominine include other diketopiperazine alkaloids, such as:

    Gliotoxin: Known for its immunosuppressive and antifungal properties.

    Chaetoglobosin: Exhibits cytotoxic and antifungal activities.

    Chaetocin: A potent inhibitor of histone methyltransferase, with anticancer properties.

Uniqueness

This compound is unique due to its specific chemical structure, which includes an indole core and a diketopiperazine ring. This structure contributes to its distinct biological activities and makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

1-hydroxy-10-methyl-13-(4-oxoquinazolin-3-yl)-8,11-diazatetracyclo[6.6.1.02,7.011,15]pentadeca-2,4,6-triene-9,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4/c1-12-18(27)26-16-9-5-3-7-14(16)22(30)10-17(20(29)25(12)21(22)26)24-11-23-15-8-4-2-6-13(15)19(24)28/h2-9,11-12,17,21,30H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEURDGODABUDHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N2C3N1C(=O)C(CC3(C4=CC=CC=C42)O)N5C=NC6=CC=CC=C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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